2-Methoxy-5-(6,7,8-trimethoxy-3,4-dihydronaphthalen-2-yl)phenol
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Overview
Description
2-Methoxy-5-(6,7,8-trimethoxy-3,4-dihydronaphthalen-2-yl)phenol is a complex organic compound characterized by its unique structure, which includes a methoxy group and a trimethoxy-substituted dihydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(6,7,8-trimethoxy-3,4-dihydronaphthalen-2-yl)phenol typically involves multiple steps, starting from commercially available precursors. One common method involves the methylation of a phenolic compound followed by a series of condensation reactions to introduce the dihydronaphthalene moiety. The reaction conditions often require the use of strong bases, such as sodium hydroxide, and organic solvents like methanol or ethanol. The final product is usually purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles, such as the use of environmentally friendly solvents and catalysts, to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(6,7,8-trimethoxy-3,4-dihydronaphthalen-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(6,7,8-trimethoxy-3,4-dihydronaphthalen-2-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(6,7,8-trimethoxy-3,4-dihydronaphthalen-1-yl)phenol
- 3,4,5-Trimethoxyphenol
- 2-Methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol
Uniqueness
2-Methoxy-5-(6,7,8-trimethoxy-3,4-dihydronaphthalen-2-yl)phenol stands out due to its specific substitution pattern and the presence of both methoxy and trimethoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
917592-03-1 |
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Molecular Formula |
C20H22O5 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-methoxy-5-(6,7,8-trimethoxy-3,4-dihydronaphthalen-2-yl)phenol |
InChI |
InChI=1S/C20H22O5/c1-22-17-8-7-13(10-16(17)21)12-5-6-14-11-18(23-2)20(25-4)19(24-3)15(14)9-12/h7-11,21H,5-6H2,1-4H3 |
InChI Key |
YUSMMZGMQTZADX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C(=C(C=C3CC2)OC)OC)OC)O |
Origin of Product |
United States |
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